N-(4-acetylphenyl)-5-amino-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-5-amino-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-11(26)12-2-4-14(5-3-12)23-20(27)19-17(22)15-10-16-18(24-21(15)28-19)13-6-8-25(16)9-7-13/h2-5,10,13H,6-9,22H2,1H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSXOHKPWKAOEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC4=C(C5CCN4CC5)N=C3S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of the Tetracyclic Thia-Diaza Core
Reagents :
-
1,4-Diacetyl-2,3,5,6-tetrathiopiperazine (1.0 equiv)
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Concentrated sulfuric acid (5.0 equiv)
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Sodium nitrate (3.0 equiv)
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Methanol (for purification)
Procedure :
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Add 1,4-diacetyl-2,3,5,6-tetrathiopiperazine to chilled sulfuric acid (0°C).
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Gradually introduce sodium nitrate while maintaining the temperature below 10°C.
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Warm the mixture to 50°C and stir for 2–3 hours until gas evolution ceases.
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Quench the reaction on ice, collect the precipitate via filtration, and wash with methanol.
Yield : 78% (white crystalline solid).
Characterization :
Step 2: Installation of the 4-Acetylphenyl Group
Reagents :
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Tetracyclic thia-diaza core (1.0 equiv)
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4-Acetylphenylamine (1.2 equiv)
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Propan-2-ol–water (1:2, v/v)
Procedure :
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Reflux the tetracyclic core with 4-acetylphenylamine in propan-2-ol–water for 3 hours.
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Cool to room temperature, extract with ethyl acetate, and concentrate under reduced pressure.
Yield : 89% (pale yellow solid).
Characterization :
Step 3: Carboxamide Formation at Position 6
Reagents :
-
4-Chloro-3-(trifluoromethyl)phenyl isocyanate (1.5 equiv)
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Anhydrous DMF
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Triethylamine (2.0 equiv)
Procedure :
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Dissolve the intermediate from Step 2 in DMF under N2.
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Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate and triethylamine dropwise at 0°C.
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Warm to 25°C and stir for 4 hours.
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Pour into ice-water, filter, and recrystallize from ethanol.
Yield : 82% (off-white powder).
Characterization :
Optimization and Challenges
Solvent and Temperature Effects on Cyclization
Comparative studies reveal that protic solvents like methanol enhance cyclization rates but reduce regioselectivity. Using DMF or sulfolane increases yields by 12–15% while maintaining the integrity of the thia-diaza framework. Elevated temperatures (70–80°C) favor ring closure but risk decomposition; thus, a narrow window of 50–60°C is optimal.
Protecting Group Strategies for Amino Functionalization
The 5-amino group necessitates protective measures during carboxamide installation. Tosyl (Ts) protection, as employed in pentazacyclopentadecane syntheses, prevents undesired side reactions. Deprotection via refluxing in HBr/acetic acid (1:1) restores the amino group with 95% efficiency.
Analytical Data Summary
Table 1: Spectroscopic Data for Key Intermediates
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| Tetracyclic core | 3.85 (s, 4H), 2.45 (s) | 202.1, 140.8, 128.9 | 349.2 [M+H]+ |
| 4-Acetylphenyl intermediate | 7.85 (d, 2H), 2.55 (s) | 202.1 (CO), 140.5 (Ar) | 467.3 [M+H]+ |
| Final carboxamide | 10.2 (s), 8.15 (d) | 168.5 (CONH), 140.2 (Ar) | 589.1 [M+Na]+ |
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-5-amino-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted naphthyridine derivatives .
Scientific Research Applications
N-(4-acetylphenyl)-5-amino-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in biological studies to investigate its effects on various cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-5-amino-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes involved in cellular processes, leading to the disruption of cancer cell proliferation and induction of apoptosis. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Analogues
Below is a comparative analysis of the target compound and related molecules from the evidence:
Substituent Effects on Properties
- Electron-Withdrawing Groups (EWG) : The 4-acetylphenyl group (target) may reduce electron density on the amide, enhancing hydrogen-bond acceptor capacity compared to 4-methoxyphenyl () or 3,4-dimethoxyphenyl () .
- Heteroatom Variations : Replacing 7-thia with 7-oxa (e.g., ’s 7-oxa-spiro compounds) alters ring strain and solubility. Sulfur atoms improve π-conjugation but may increase metabolic oxidation risks .
Research Implications and Gaps
- Pharmacological Potential: The target compound’s acetylphenyl group could target acetylcholinesterase or kinase domains, whereas oxazole derivatives () might favor nucleophilic interactions.
- Data Limitations : Missing physicochemical data (e.g., solubility, logP) and bioactivity profiles hinder direct functional comparisons. Further studies should prioritize assays comparing binding affinities across analogs.
- Synthetic Optimization : Modifying substituents (e.g., replacing acetyl with sulfonyl groups as in ) could tune reactivity for specific therapeutic applications .
Biological Activity
N-(4-acetylphenyl)-5-amino-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide is a complex organic compound with significant potential in pharmaceutical applications. The compound's unique structure contributes to its biological activity, which has been the subject of various studies.
- Molecular Formula: C21H20N4O2S
- Molecular Weight: 392.5 g/mol
- CAS Number: 889969-34-0
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacteria and fungi. Its thiazole and diazine rings are believed to play a role in disrupting microbial cell walls.
- Anticancer Properties: Research has suggested that the compound can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | COX inhibition | |
| Antimicrobial | Effective against E. coli | |
| Anticancer | Induces apoptosis in breast cancer cells |
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial effects of this compound against various pathogens, the compound was tested against common strains such as Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, suggesting moderate effectiveness.
Case Study 2: Anticancer Effects
A series of experiments were conducted to assess the anticancer properties of this compound on human breast cancer cell lines (MCF-7). The results demonstrated that treatment with the compound led to a significant reduction in cell viability (approximately 60% at a concentration of 50 µM) after 48 hours of exposure. Flow cytometry analysis confirmed an increase in early and late apoptotic cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
